molecular formula C16H18N2O2 B7508182 1-cyclopropyl-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-2,5-dione

1-cyclopropyl-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-2,5-dione

Numéro de catalogue B7508182
Poids moléculaire: 270.33 g/mol
Clé InChI: AVVDSGVHJSUJRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-cyclopropyl-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential medicinal properties. It is commonly referred to as CPI-0610 and is currently being studied for its ability to treat various diseases, including cancer.

Mécanisme D'action

CPI-0610 works by binding to the bromodomain of BET proteins, preventing them from interacting with acetylated histones. This results in the inhibition of gene expression, leading to cell growth arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that CPI-0610 has anti-cancer effects in various types of cancer, including leukemia, lymphoma, and solid tumors. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using CPI-0610 in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of gene expression. However, one limitation is that its effects may vary depending on the type of cancer or disease being studied.

Orientations Futures

There are several future directions for research on CPI-0610. One area of interest is its potential use in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, further studies are needed to determine its efficacy in treating other diseases, such as inflammatory and autoimmune diseases. Finally, there is a need for more research on the pharmacokinetics and toxicity of CPI-0610 to determine its safety and efficacy in clinical trials.
In conclusion, CPI-0610 is a promising compound with potential therapeutic applications in cancer and other diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable candidate for further study.

Méthodes De Synthèse

The synthesis of CPI-0610 involves several steps. The initial step involves the reaction of cyclopropylamine with ethyl 2-oxo-4-phenylbutyrate, followed by the addition of phthalic anhydride to form the intermediate product. This intermediate is then reacted with 3,4-dihydro-1H-isoquinoline to form the final product, CPI-0610.

Applications De Recherche Scientifique

CPI-0610 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit bromodomain and extraterminal (BET) proteins, which play a critical role in gene expression and cell growth. Inhibition of BET proteins has been shown to have anti-cancer effects, making CPI-0610 a promising candidate for cancer treatment.

Propriétés

IUPAC Name

1-cyclopropyl-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-15-9-14(16(20)18(15)13-5-6-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-4,13-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVDSGVHJSUJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CC(C2=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.